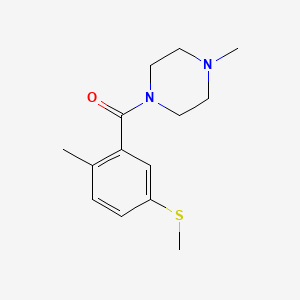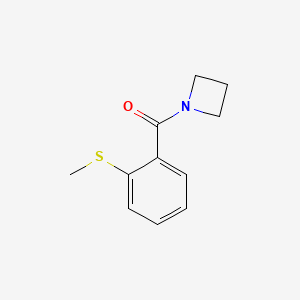
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one, also known as CP-4, is a synthetic compound that belongs to the quinazoline family. It is a potential drug candidate that has attracted the attention of researchers due to its promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation and survival, including AKT, ERK, and STAT3. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been found to have antioxidant activity, which could help protect cells from oxidative damage. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could affect the pharmacokinetics of co-administered drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively low solubility, which could affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosing and administration. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one involves a multi-step process that starts with the reaction of 3-cyclopropyl-4-hydroxybenzaldehyde with 2-bromo-2-methylpropane in the presence of potassium carbonate. The resulting intermediate is then treated with thioacetamide to yield this compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which could make it a promising drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLQQUPVNXSHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)





![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)
